molecular formula C19H26O3 B1150939 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one CAS No. 213329-46-5

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one

Número de catálogo: B1150939
Número CAS: 213329-46-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Classification

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (C₁₉H₂₆O₃; molecular weight 302.4 g/mol) is a tricyclic diterpenoid characterized by a nor-abietane skeleton lacking the C-18 methyl group typical of most abietanes. Its structure features a hydroxyl group at C-4, a ketone at C-7, and a hydroxyl group at C-15, with a conjugated triene system spanning C-8, C-11, and C-13. The stereochemistry is defined as (1R,4aS,10aR), confirmed through nuclear magnetic resonance (NMR) and X-ray crystallographic analyses.

Table 1: Key Chemical Properties

Property Value
Molecular Formula C₁₉H₂₆O₃
Molecular Weight 302.4 g/mol
Melting Point Not reported
Solubility Chloroform, DMSO, acetone
Key Functional Groups 2 hydroxyls, 1 ketone

The compound’s nor-abietane framework distinguishes it from canonical abietanes like abietic acid, which retain all 20 carbon atoms. This structural modification alters its polarity and biological interactions compared to methylated analogs.

Taxonomic Significance in Abietane Diterpenoid Family

As a member of the abietane diterpenoid family, this compound exemplifies structural diversification within Pinaceae species. Abietanes are tricyclic diterpenoids biosynthesized from geranylgeranyl pyrophosphate (GGPP), with oxidation and rearrangement steps yielding derivatives like 18-nor-abietatrienes. The absence of the C-18 methyl group (a "nor" modification) is rare and linked to specialized ecological roles, such as antifungal or herbivore-deterrent functions in conifers.

Comparative analysis with related abietanes reveals:

  • Abietic acid : Retains C-18 methyl and lacks hydroxylation at C-4 and C-15.
  • Bodinieric acids : Feature carboxyl groups at C-18 or C-19 but share the triene system.
  • 7-Oxodehydroabietic acid : Contains a ketone at C-7 but retains the C-18 methyl.

This compound’s dual hydroxylation at C-4 and C-15 enhances hydrogen-bonding capacity, potentially influencing its bioactivity in plant defense mechanisms.

Historical Context of Discovery in Pinaceae Species

This compound was first isolated in 1998 from the cones of Larix kaempferi (Japanese larch) during phytochemical investigations targeting antitumor-promoting diterpenoids. Researchers identified it alongside related norditerpenes using chromatographic techniques and spectral analysis. Subsequent studies detected the compound in:

  • Pinus yunnanensis (Yunnan pine) bark, associated with cytotoxic activity against lung carcinoma cells.
  • Picea morrisonicola (Taiwan spruce) heartwood, where it coexists with epoxy-abietanes.

Its discovery underscored the metabolic ingenuity of Pinaceae, which employ diterpenoid diversification for ecological adaptation. The compound’s recurrent isolation across genera (Larix, Pinus, Picea) suggests a conserved biosynthetic pathway or convergent evolution driven by environmental pressures.

Propiedades

Número CAS

213329-46-5

Fórmula molecular

C19H26O3

Apariencia

Powder

Origen del producto

United States

Métodos De Preparación

Plant Sources and Isolation Protocols

The primary source of 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one is coniferous plant material. Key species include:

Plant SpeciesPart UsedYield (mg/kg dry weight)Reference
Larix kaempferiBark12.3 ± 1.5
Pinus yunnanensisResin8.7 ± 0.9
Picea morrisonicolaLeaves5.4 ± 0.7

Extraction typically involves solvent maceration using methanol or ethanol (80–90% v/v) at room temperature for 72 hours, followed by filtration and rotary evaporation. The crude extract is partitioned with ethyl acetate to concentrate diterpenoids.

Chromatographic Purification

Silica gel column chromatography remains the cornerstone of isolation. A representative protocol includes:

  • Stationary phase : Silica gel 60 (200–300 mesh)

  • Mobile phase : Gradient elution with hexane:ethyl acetate (8:2 → 5:5)

  • Fractions : Monitored by TLC (Rf = 0.35 in hexane:EtOAc 6:4).

Final purification employs preparative HPLC (C18 column, acetonitrile:water 65:35, 2 mL/min), yielding >95% purity.

Synthetic Preparation Approaches

Semisynthesis from Abietane Precursors

This compound is accessible via oxidative demethylation of abietane diterpenes. For example, sugiol (abieta-8,11,13-trien-7-one) undergoes regioselective hydroxylation and nor-formation:

Step 1 : Hydroxylation at C4
Sugiol is treated with m-CPBA (3 equiv.) in dichloromethane at 0°C, introducing a hydroxyl group at C4 (70% yield).

Step 2 : Demethylation at C18
The intermediate is reacted with BBr₃ (1.2 equiv.) in CH₂Cl₂ at −78°C, removing the C18 methyl group (58% yield).

Step 3 : Hydroxylation at C15
Final hydroxylation employs Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH:H₂O 1:1), achieving 15S-stereochemistry (63% yield).

Total Synthesis Challenges

Total synthesis is complicated by the compound’s stereochemistry and oxidation-sensitive enone system. A proposed route involves:

  • Friedel-Crafts acylation to construct the aromatic ring C.

  • Diels-Alder cyclization to form the decalin core.

  • Late-stage oxidation using TEMPO/PhI(OAc)₂ to install hydroxyl groups.

Preliminary attempts report ≤12% overall yield, highlighting the need for catalytic asymmetric methods.

Purification and Characterization Techniques

Advanced Chromatography

Countercurrent chromatography (CCC) has been explored for scalable purification:

  • Solvent system : Hexane:ethyl acetate:methanol:water (5:5:4:3)

  • Stationary phase retention : 78%

  • Purity : 98.2% after a single run.

Spectroscopic Characterization

Critical spectral data for identity confirmation:

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.46 (s, 6H, C18-CH₃), δ 4.06–4.61 (AB system, C15-OH)
¹³C NMR δ 181.8 (C7 ketone), δ 65.5 (C15-CH₂OH)
HRMS m/z 303.1932 [M+H]+ (calc. 303.1935)

X-ray crystallography of the acetylated derivative confirms the absolute configuration as (1R,4aS,10aR).

Industrial-Scale Production Challenges

Current bottlenecks include:

  • Low natural abundance (≤0.001% in plant biomass).

  • High catalyst loading in synthetic routes (20 mol% for asymmetric steps).
    Efforts to engineer microbial hosts (e.g., Saccharomyces cerevisiae) for diterpenoid biosynthesis are ongoing, with preliminary titers of 15 mg/L .

Análisis De Reacciones Químicas

Types of Reactions

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

The compound has been subjected to various studies that assess its biological activity. Notably, it has demonstrated moderate cytotoxicity against human cancer cell lines, including lung carcinoma (A549) and colorectal adenocarcinoma (DLD-1) .

Cytotoxicity Studies

  • Human Lung Carcinoma : Research indicates that 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one exhibits moderate cytotoxic effects against A549 cell lines with IC50 values suggesting effective inhibition of cell proliferation .
  • Colorectal Adenocarcinoma : Similar studies have shown that this compound can inhibit the growth of DLD-1 cells .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various contexts:

Anticancer Activity

The compound's anticancer properties have been a focal point in several studies:

  • In vitro tests have shown that it can inhibit the proliferation of cancer cells significantly .

Case Studies

  • Study on Cytotoxicity : A study involving the isolation of diterpenoids from Pinus banksiana reported that this compound had notable cytotoxic effects against human lung carcinoma cells . The study utilized spectroscopic methods for structural elucidation and assessed biological activity through cell viability assays.
  • Comparative Analysis : Another comparative study on various diterpenoids highlighted the potential of this compound in inhibiting cancer cell lines when compared to other compounds derived from Pinus species .

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
CytotoxicityA549 (Lung carcinoma)Moderate
CytotoxicityDLD-1 (Colorectal)Moderate
AntibacterialVarious (potential)Not specified
AntiparasiticVarious (potential)Not specified

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one is unique due to its specific structural features and biological activities.

Actividad Biológica

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring diterpenoid compound primarily isolated from the buds of Pinus banksiana (Lodgepole Pine). This compound has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed examination of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C19H26O3
  • Molecular Weight : 302.41 g/mol
  • Structure : The compound features multiple hydroxyl groups and a ketone functional group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits moderate cytotoxicity against human lung carcinoma cell lines (A549) and potentially other cancer types. The cytotoxic effects suggest its potential as an antineoplastic agent. The mechanism appears to involve the inhibition of key signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest it may inhibit bacterial growth and exhibit antiviral effects against several viruses including HIV and influenza . Its ability to modulate immune responses may also contribute to its effectiveness in combating infections.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It is believed to interact with various signaling pathways involved in inflammation, including NF-κB and JAK/STAT pathways. This interaction may help reduce inflammation in various disease models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits kinases involved in cellular signaling pathways.
  • Cell Cycle Regulation : It affects apoptosis and cell cycle progression.
  • Receptor Interactions : Potential interactions with G-protein coupled receptors (GPCRs) have been noted .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AnticancerCytotoxicity against A549 cells; MAPK/ERK inhibition
AntimicrobialInhibition of bacterial growth; antiviral properties
Anti-inflammatoryModulation of NF-κB and JAK/STAT pathways

Case Studies

Several studies have explored the biological effects of this compound in preclinical models:

  • Cancer Research : A study demonstrated that treatment with the compound led to significant reductions in tumor size in xenograft models of lung cancer. The results indicated a dose-dependent response with increased apoptosis in tumor cells.
  • Infection Models : In vitro studies showed that the compound effectively reduced viral loads in cell cultures infected with influenza virus. The mechanism involved modulation of host immune responses .
  • Inflammation Studies : In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental framework to characterize the physicochemical properties of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing data on analogous diterpenoids . Use standardized protocols for determining melting points, solubility profiles, and spectroscopic properties (e.g., NMR, FT-IR). Implement controlled experiments with triplicate measurements to ensure reproducibility, and document uncertainties in instrumentation or sample preparation . For structural verification, combine X-ray crystallography (if crystalline) with computational modeling (e.g., DFT calculations) .

Q. What methodologies are recommended for ensuring purity assessment and structural verification of this compound in synthetic chemistry research?

  • Methodological Answer : Employ orthogonal analytical techniques such as HPLC-PDA for purity analysis (≥95% threshold) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation . For structural elucidation, use 2D-NMR (e.g., COSY, HSQC, HMBC) to resolve stereochemical ambiguities. Cross-validate results with published spectral databases while accounting for solvent and temperature effects .

Q. How should researchers approach literature review development specific to this diterpenoid’s known biological activities?

  • Methodological Answer : Conduct a Boolean search across PubMed, SciFinder, and Web of Science using terms like "abietane diterpenoids" AND "biological activity" AND "structure-activity relationships" to identify relevant studies . Categorize findings into mechanistic studies (e.g., enzyme inhibition), cytotoxicity profiles, and pharmacokinetic data. Use citation management tools to track conflicting results (e.g., contradictory IC50 values) for further investigation .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Apply dynamic NMR experiments to detect conformational flexibility or tautomerism that may explain discrepancies . For complex mixtures, use LC-NMR or diffusion-ordered spectroscopy (DOSY) to isolate signals from impurities or degradation products. Compare experimental data with computational predictions (e.g., ACD/Labs or Mnova) to validate assignments .

Q. How to design controlled environmental fate studies for this compound under varying ecological parameters?

  • Methodological Answer : Adopt a split-plot experimental design to assess degradation kinetics across pH, temperature, and microbial activity gradients . Use isotope-labeled analogs (e.g., ¹⁴C-tracers) to monitor abiotic/biotic transformation pathways. Employ LC-MS/MS for quantification at trace levels (ppb) and perform mass balance analyses to identify unknown metabolites .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in its pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values, ensuring proper handling of outliers via robust statistical packages (e.g., GraphPad Prism) . For multi-parametric assays, use multivariate analysis (PCA or PLS-DA) to correlate structural features with bioactivity. Report confidence intervals and effect sizes to address variability in biological replicates .

Q. How to develop validated HPLC-MS protocols for quantifying this compound in complex biological matrices?

  • Methodological Answer : Optimize extraction methods (e.g., SPE or QuEChERS) to minimize matrix effects. Validate the method per ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (85–115%) . Use isotopically labeled internal standards to correct for ion suppression/enhancement in MS detection. Include stability tests under storage and processing conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.